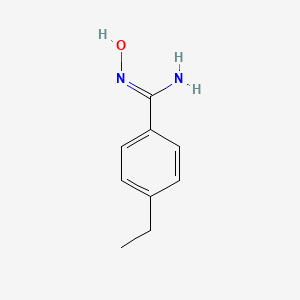

4-ethyl-N'-hydroxybenzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-ethyl-N’-hydroxybenzenecarboximidamide” is a biochemical compound used for proteomics research . It has a molecular weight of 164.2 and a molecular formula of C9H12N2O .

Physical And Chemical Properties Analysis

“4-ethyl-N’-hydroxybenzenecarboximidamide” has a predicted melting point of 77.45°C, a predicted boiling point of 322.2°C at 760 mmHg, a predicted density of 1.1 g/cm3, and a predicted refractive index of n20D 1.56 .Scientific Research Applications

Synthesis of Ureas and Hydroxamic Acids

4-ethyl-N'-hydroxybenzenecarboximidamide is utilized in the synthesis of ureas and hydroxamic acids from carboxylic acids. This process, involving ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, is significant for its high yields, absence of racemization, and compatibility with various protecting groups. It's also environmentally friendly and cost-effective due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).

Analytical Methods in Consumer Products

The chemical has been identified in the analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in consumer products. These analyses, particularly in baby teethers, are crucial due to the potential endocrine-disrupting effects of parabens (Potouridis, Berger, & Püttmann, 2016).

Identification in Toxicological Studies

In toxicological studies, methods have been developed to identify this compound in biological materials. This includes techniques like TLC, UV-spectrophotometry, and extraction with ethylacetate, which are important for chemical toxicological analyses (Shormanov, Tsatsua, & Astashkina, 2017).

Synthesis of Thiazole Derivatives

The compound is used in the synthesis of thiazole derivatives. For instance, 4-hydroxybenzenecarbothioamide, prepared from 4-cyanophenol, is used to create intermediates of febuxostat, highlighting its relevance in pharmaceutical chemistry (Liu Jian-p, 2014).

Oxidative DNA Damage Studies

Studies on oxidative DNA damage have involved this compound, particularly in understanding the metabolic activation of carcinogenic substances like ethylbenzene. This research is essential for understanding the molecular mechanisms of carcinogenesis (Midorikawa et al., 2004).

properties

IUPAC Name |

4-ethyl-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGJHKJTRAXLPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate](/img/structure/B2362178.png)

![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362179.png)

![Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B2362186.png)

![4-(1-Pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine-2-carboxylic acid](/img/structure/B2362192.png)

![1-(4-Chlorophenyl)-4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2362194.png)